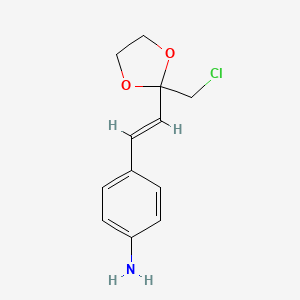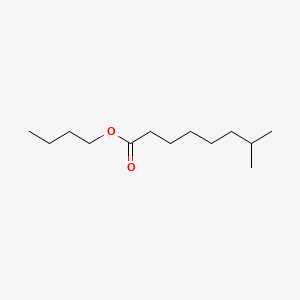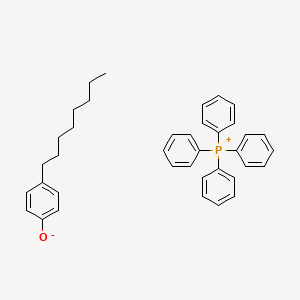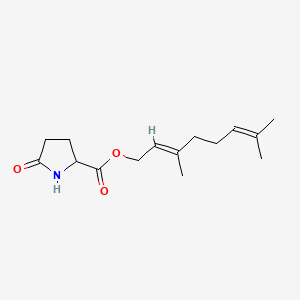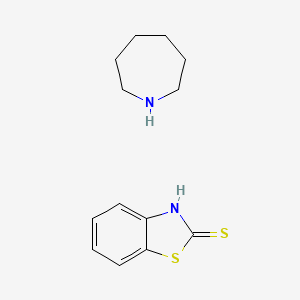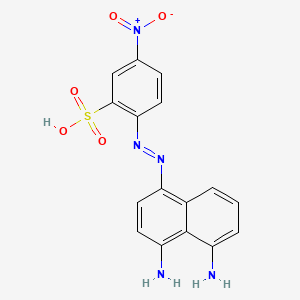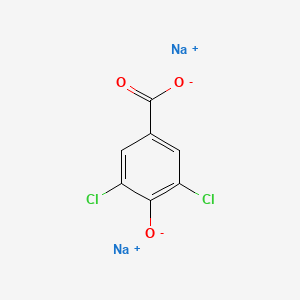
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is a chemical compound with the molecular formula C7H3Cl2Na2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt typically involves the chlorination of 4-hydroxybenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions include:
Chlorination: 4-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at positions 3 and 5.
Neutralization: The resulting 3,5-dichloro-4-hydroxybenzoic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 4-hydroxybenzoic acid are chlorinated using chlorine gas in industrial reactors.
Neutralization and Crystallization: The chlorinated product is neutralized with sodium hydroxide, and the resulting disodium salt is crystallized and purified for further use.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms, yielding simpler benzoic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler benzoic acid derivatives without chlorine atoms.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: The parent compound without the disodium salt form.
4-Hydroxybenzoic acid: A simpler derivative without chlorine atoms.
3,5-Dimethoxy-4-hydroxybenzoic acid: A similar compound with methoxy groups instead of chlorine atoms.
Uniqueness
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is unique due to its specific substitution pattern and the presence of the disodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various scientific and industrial applications.
Properties
CAS No. |
61055-25-2 |
|---|---|
Molecular Formula |
C7H2Cl2Na2O3 |
Molecular Weight |
250.97 g/mol |
IUPAC Name |
disodium;3,5-dichloro-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
InChI Key |
BCXCITWKMKLWST-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


